Home > Products > Building Blocks P5083 > 3(4H)-Quinazolineacetamide, 4-oxo-
3(4H)-Quinazolineacetamide, 4-oxo- - 16347-71-0

3(4H)-Quinazolineacetamide, 4-oxo-

Catalog Number: EVT-1540752
CAS Number: 16347-71-0
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3(4H)-Quinazolineacetamide, 4-oxo- is a nitrogen-containing heterocyclic compound with a chromenopyridine nucleus. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Its chemical structure consists of a quinazoline ring fused with a chromone moiety.


Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines has been reported. This reaction occurs under catalyst-free conditions in an environmentally friendly medium (ethanol–water). The process avoids traditional recrystallization and chromatographic purification methods, making it concise and efficient .


Molecular Structure Analysis

The molecular formula of 3(4H)-Quinazolineacetamide, 4-oxo- is C₁₇H₁₉N₃O₂S. Its molecular weight is approximately 329.424 g/mol . The compound’s structure comprises a quinazoline ring, a chromone unit, and an acetamide group.

3-Amino-2-phenylquinazolin-4(3H)-one (QH)

  • Compound Description: QH is a quinazolinone derivative synthesized via a microwave-assisted reaction of hydrazine hydrate with 2-benzamidobenzoyl chloride. [] This compound serves as a small-molecule scaffold for further functionalization and exhibits a HOMO-LUMO energy gap of 4.60 eV. []

4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)

  • Compound Description: QTh, another quinazolinone derivative, is synthesized similarly to QH but utilizes thiourea instead of hydrazine hydrate in the microwave-assisted reaction with 2-benzamidobenzoyl chloride. [] This compound also serves as a scaffold for further functionalization and demonstrates greater stability than QH with a HOMO-LUMO gap of 4.47 eV. []

4-Oxo-2-phenylquinazoline-3(4H)-carboximidamide (Qg)

  • Compound Description: Qg is a hydrophilic quinazolinone derivative synthesized using microwave irradiation by reacting 2-benzamidobenzoyl chloride with guanidine hydrochloride. [] This compound exhibits anti-HIV-1 activity by inhibiting viral entry into receptor cells with an EC50 value of 97.92 nM. []

N-[(Amido/Imido-2-YL)Alkyl]-4-oxo-1-phenyl-quinazolin-3(4H)-carboxamides (III)

  • Compound Description: These compounds are a series of quinazolinone derivatives synthesized by reacting 4-oxo-2-phenyl-quinzolin-3-(4H)-carboxamide (II) with various amido/imido-alcanols. [, ]

1-(Substituted)-2-methyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)isothioureas (QTS1-QTS15)

  • Compound Description: This series comprises fifteen quinazolinone derivatives synthesized by reacting 3-amino-2-phenylquinazolin-4(3H)-one with various alkyl/aryl isothiocyanates, followed by methylation. [] Compound QTS14 from this series displayed notable antibacterial activity against B. subtilis, K. pneumonia, and S. aureus (MIC = 1.6 µg/mL) and exhibited anti-tubercular and anti-HIV activity. []

1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea and thiourea derivatives

  • Compound Description: This series includes six quinazolinone derivatives synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. []

4-Oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

  • Compound Description: This series consists of novel quinazolinone derivatives synthesized from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones. [] These compounds were evaluated for their anti-HIV, anti-tubercular, and antibacterial activities. []

Diethyl {(chromonyl/pyrazolyl)[(4-oxo-2-phenyl-quinazolin-3(4H)-yl)amino]methyl}phosphonates

  • Compound Description: These are novel chromonyl and pyrazolyl α-aminophosphonates containing a quinazolinone ring synthesized using Pudovik and Kabachnik-Fields reactions. [] They were evaluated for anticancer activity against five cancer cell lines. []

3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one

  • Compound Description: This series of novel compounds was synthesized by reacting 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one and tested for their antibacterial activity. []
Overview

3(4H)-Quinazolineacetamide, 4-oxo- is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. Quinazolines are heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse pharmacological properties. This specific derivative, with the presence of an acetamide group and a ketone functionality, suggests potential applications in drug development and synthesis.

Source and Classification
The compound can be classified under the category of heterocyclic organic compounds. Its molecular formula and structural characteristics place it within the broader class of quinazoline derivatives, which are often explored for their therapeutic potentials, particularly in oncology and neurology.

Synthesis Analysis

Methods
The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- can be achieved through various synthetic routes. A common method involves the cyclocondensation of isatoic anhydride with appropriate amine precursors, followed by acylation to introduce the acetamide group.

Technical Details

  1. Starting Materials: Isatoic anhydride, amines (such as methylamine or ethylamine), and acetic anhydride.
  2. Reaction Conditions: Typically conducted under reflux conditions in a suitable solvent like ethanol or DMF (dimethylformamide).
  3. Yield and Purification: The product can be purified through recrystallization or column chromatography, yielding a high-purity compound suitable for further characterization.
Molecular Structure Analysis

Structure
The molecular structure of 3(4H)-Quinazolineacetamide, 4-oxo- features a quinazoline ring system with a ketone at the 4-position and an acetamide substituent at the 3-position. The structural formula can be represented as follows:

C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2

Data

  • Molecular Weight: Approximately 194.20 g/mol.
  • InChI Key: A unique identifier for chemical substances that provides a way to encode the molecular structure.
Chemical Reactions Analysis

Reactions
The compound can participate in various chemical reactions typical for quinazoline derivatives, including:

  1. Nucleophilic Substitution Reactions: The acetamide group can undergo substitution reactions with nucleophiles.
  2. Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols.
  3. Cyclization Reactions: Under certain conditions, it may cyclize to form more complex ring structures.

Technical Details

  • Common reagents include hydrazine for reduction and alkyl halides for substitution.
  • Reaction conditions vary based on the desired product but often require heating or catalytic assistance.
Mechanism of Action

The mechanism of action for 3(4H)-Quinazolineacetamide, 4-oxo- is primarily linked to its interaction with biological targets within cells. Quinazoline derivatives are known to inhibit specific enzymes or receptors involved in cancer cell proliferation and other pathological processes.

  1. Target Interaction: The compound may inhibit kinases or other enzymes by mimicking ATP binding sites.
  2. Cellular Effects: This inhibition can lead to reduced cell growth and proliferation in cancerous tissues.
  3. Data Support: In vitro studies often demonstrate dose-dependent effects on cell viability and apoptosis induction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point is usually reported around 200–205 °C, indicating stability at room temperature.

Chemical Properties

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

The applications of 3(4H)-Quinazolineacetamide, 4-oxo- are diverse, particularly in scientific research:

  1. Medicinal Chemistry: Explored as a potential lead compound for developing anticancer agents due to its ability to inhibit tumor growth.
  2. Biological Research: Used in studies investigating the mechanisms of action of quinazoline derivatives on cellular pathways.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Introduction

Structural and Functional Significance of 4(3H)-Quinazolinone Derivatives in Medicinal Chemistry

The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic nucleus in drug design, characterized by a bicyclic structure comprising fused benzene and pyrimidine rings with a ketone moiety at position 4. The specific derivative 3(4H)-Quinazolineacetamide, 4-oxo- features an acetamide group at position 3, which dramatically enhances its drug-like properties and target interaction capabilities. This structural modification creates a versatile pharmacophore with three critical regions for bioactivity optimization: the quinazolinone core (Region A), the acetamide linker (Region B), and the variable R-group substituent (Region C) [6]. Region A provides planar aromaticity for π-π stacking interactions with biological targets, while the carbonyl groups participate in hydrogen bonding. Region B's amide bond offers conformational flexibility and additional hydrogen bonding capacity, and Region C allows for steric and electronic tuning through diverse substituents [7].

This structural versatility translates to exceptional functional significance across therapeutic domains:

  • Kinase Inhibition: Derivatives bearing homosulfonamide groups demonstrate triple kinase (EGFR/HER2/CDK9) inhibition. Compound 5 (N-(4-sulfamoylbenzyl)-2-((4-oxoquinazolin-3(4H)-yl)thio)acetamide) exhibits IC₅₀ values of 84.4 nM (EGFR), 53.9 nM (HER2), and 146.9 nM (CDK9), superior to reference drugs gefitinib and erlotinib in cytotoxicity against 59 cancer cell lines (mean GI₅₀ = 1.0 µM) .
  • Enzyme Modulation: Structural hybridization with benzenesulfonamide yields potent carbonic anhydrase inhibitors (e.g., compound ii with KI = 8.2 nM against hCA IX/XII) [2], while modifications with alicyclic amines generate soluble epoxide hydrolase inhibitors (compound 34, IC₅₀ = 0.30 µM) [4].
  • Anti-infective Agents: Incorporating pyrrolidine/piperidine moieties at Region C enables biofilm disruption in Pseudomonas aeruginosa. Compounds 19 and 20 inhibit biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 µM) by suppressing exopolysaccharide production and twitching motility [7].
  • Pigmentation Disorders: Phenylamino derivatives (e.g., compound 9r) competitively inhibit tyrosinase (IC₅₀ = 17.02 µM) through hydrogen bonding with His244 and π-π stacking with His85, outperforming kojic acid (IC₅₀ = 27.56 µM) [8].

Table 1: Bioactivity Profiles of Key 4-Oxo-Quinazolineacetamide Derivatives

CompoundBiological TargetPotency (IC₅₀/Ki)Therapeutic AreaStructural Feature
5 EGFR/HER2/CDK984.4 nM/53.9 nM/146.9 nMOncologyHomosulfonamide
ii [2]hCA IX/XIIKI = 8.2 nM/7.5 nMAnticancerIodoquinazoline-sulfonamide
34 [4]Soluble epoxide hydrolase0.30 µMAnti-inflammatoryThiobenzyl-quinazolinone
19 [7]P. aeruginosa biofilmIC₅₀ = 3.55 µMAnti-infectivePyrrolidine Schiff base
9r [8]Tyrosinase17.02 µM (Ki = 14.87 µM)DermatologyPhenylamino-triazole

Historical Development and Key Milestones in Quinazolineacetamide Research

Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [6]. However, the specific 4-oxo-quinazolineacetamide lineage emerged through strategic methodological advances:

  • Early Synthetic Routes (Pre-2000): Niementowski's anthranilic acid-formamide condensation (1895) provided 3,4-dihydro-4-oxoquinazolines, but lacked C3-acetamide functionalization [6]. Grimmel-Guinther-Morgan's approach (1940s) enabled 2,3-disubstituted variants via phosphorus trichloride-mediated cyclization, setting the stage for C3 modifications [6].
  • Acetamide Integration (2000s): The advent of chloroacetylation-cyclization protocols revolutionized C3-acetamide access. Anthranilic acid esters reacted with chloroacetyl chloride to form 2-chloro-N-(2-carboxyaryl)acetamides, which underwent nucleophilic displacement with amines prior to cyclization (e.g., using hydrazine/n-butanol) [7]. Alternatively, benzoxazinone intermediates from anthranilic acid and acetic anhydride could be opened with hydrazine, then alkylated at C2 [4].
  • Structural Hybridization Era (2010–Present): Three pivotal design strategies emerged:
  • Sulfonamide Fusion: Incorporating 4-sulfamoylphenyl at N3 (compound 1) enhanced kinase inhibition and cytotoxicity. This scaffold enabled homosulfonamide acylhydrazones with triple kinase inhibition .
  • Halogenated Quinazoline-Acetamides: Iodination at C6 (compound ii) coupled with benzenesulfonamide-acetamide tails generated tumor-specific carbonic anhydrase IX/XII inhibitors (KI < 10 nM) [2].
  • Click Chemistry Derivatives: Copper-catalyzed azide-alkyne cycloadditions (e.g., compound 9r) created triazole-linked tyrosinase inhibitors, optimizing binding to copper-containing active sites [8].

Table 2: Evolution of Key Synthetic Methods for 4-Oxo-Quinazolineacetamides

Time PeriodSynthetic MethodKey InnovationRepresentative Compound
1895 [6]Niementowski condensationAnthranilic acid + formamide → 4(3H)-quinazolinoneUnsubstituted core
1940s [6]Grimmel-Guinther-MorganPCl₃-mediated cyclization with amines2,3-Disubstituted derivatives
2000s [7]Chloroacetylation-cyclizationC3-acetamide via nucleophilic displacementAntimicrobial quinazolineacetamides
2010s Sulfonamide hybridization4-Sulfamoylbenzyl at N3 for kinase inhibitionTriple kinase inhibitor 5
2020s [8]Click chemistry derivatizationTriazole linkages for enzyme inhibitionTyrosinase inhibitor 9r

Scope and Objectives of Research on 3(4H)-Quinazolineacetamide, 4-oxo-

Contemporary research pursues three interconnected objectives to address unmet therapeutic needs:

Multitargeted Agents for Complex Diseases

The structural plasticity of 4-oxo-quinazolineacetamides enables deliberate polypharmacology. Current aims include:

  • Dual kinase/enzyme inhibitors: Combining EGFR/hCA inhibitory motifs (inspired by compounds 5 and ii) to counteract tumor resistance and acidosis [2].
  • Antimicrobial-antibiofilm hybrids: Merging Pseudomonas biofilm suppression (compound 19) with traditional bactericidal motifs to combat resistant infections [7].
  • Antioxidant-tyrosinase inhibitors: Leveraging the radical-scavenging capacity of methoxy-substituted derivatives (compound 9r) for hyperpigmentation disorders with oxidative stress components [8].

Structural Hybridization Strategies

Systematic exploration of Region C modifications drives target selectivity:

  • Alicyclic amine incorporation: Piperidine/morpholine groups (compound 20) enhance biofilm penetration and disrupt quorum-sensing receptors [7].
  • Halogen positioning: Iodine at C6 (compound ii) exploits halogen bonding with CA IX residues (Asn62, Gln67), while fluorine at C7 improves metabolic stability [2] [8].
  • Schiff base variations: Aromatic imines at the acetamide nitrogen (compound 9r) enable π-stacking with tyrosinase's His85, driving >10-fold potency gains over kojic acid [8].

Computational-Guided Optimization

In silico approaches have become indispensable:

  • Docking for kinase selectivity: Simulations revealed compound 5's binding to EGFR's ATP-pocket via H-bonds with Met793 and hydrophobic contacts with Leu718/Val726 .
  • Molecular dynamics for anti-biofilm agents: 100-ns simulations demonstrated stable binding of compound 19 to PqsR's LsrK-like domain, reducing loop fluctuations by 40% [7].
  • DFT for antioxidant-tyrosinase synergism: Calculations for compound 9r showed high HOMO density on the triazole ring (E = −5.42 eV), correlating with radical scavenging and copper chelation [8].

These objectives collectively aim to establish 3(4H)-Quinazolineacetamide, 4-oxo- as a premier scaffold for next-generation therapeutics, leveraging its unique capacity for target-specific tuning while maintaining favorable pharmacokinetic properties.

Properties

CAS Number

16347-71-0

Product Name

3(4H)-Quinazolineacetamide, 4-oxo-

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetamide

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14)

InChI Key

OURQMXYRTCZABL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N

Synonyms

2-(4-oxoquinazolin-3(4H)-yl)acetamide

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.